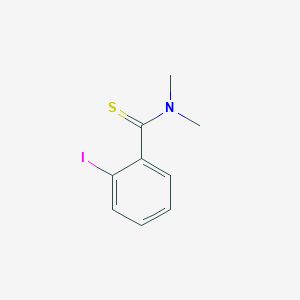

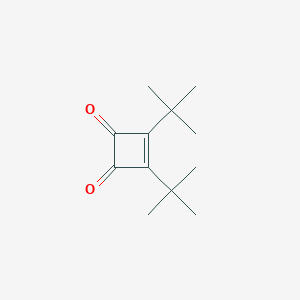

![molecular formula C18H18N4O2S2 B303419 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)

5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone, also known as MTT, is a yellow-colored compound with a molecular formula of C18H16N4O2S2. It is a widely used reagent in scientific research for its ability to measure cell viability and cytotoxicity. MTT is a tetrazolium compound that is reduced to formazan by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells in a sample.

Wirkmechanismus

5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is reduced to formazan by mitochondrial enzymes in living cells. The reduction reaction is catalyzed by succinate dehydrogenase and other mitochondrial enzymes. The amount of formazan produced is proportional to the number of viable cells in a sample. The formazan produced is insoluble and can be solubilized using a solvent such as dimethyl sulfoxide. The solubilized formazan can then be quantified using a spectrophotometer.

Biochemical and Physiological Effects:

5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has no known biochemical or physiological effects on living cells. It is a non-toxic reagent that is commonly used in cell viability assays.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone in cell viability assays is its high sensitivity. 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone can detect cell viability at low concentrations and is more sensitive than other tetrazolium compounds such as MTS and XTT. Additionally, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is relatively stable and can be stored for long periods of time. However, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has some limitations in lab experiments. It requires a large number of cells to produce measurable results, and the reduction reaction can be affected by various factors such as pH and temperature. Additionally, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is not suitable for use in certain types of cells such as red blood cells and bacteria.

Zukünftige Richtungen

5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has several potential future directions in scientific research. One area of interest is the development of new tetrazolium compounds that can be used in cell viability assays. These new compounds could have improved sensitivity and specificity compared to 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone. Another area of interest is the development of new applications for 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone, such as in the study of mitochondrial dysfunction and oxidative stress. Additionally, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone could be used in combination with other reagents to study the effects of multiple treatments on cell viability and cytotoxicity.

Synthesemethoden

5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone can be synthesized by the reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and thionyl chloride in the presence of 2-methylimidazole. The resulting product is then treated with 2,4-pentanedione and ammonium acetate to yield 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone. The synthesis process is relatively simple and can be completed in a few steps.

Wissenschaftliche Forschungsanwendungen

5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is widely used in scientific research as a reagent for measuring cell viability and cytotoxicity. It is commonly used in cell proliferation assays, drug screening assays, and toxicity assays. 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone can also be used to study the effects of various treatments on cell metabolism and mitochondrial function. Additionally, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone can be used to evaluate the efficacy of cancer treatments and to screen for potential anticancer drugs.

Eigenschaften

Produktname |

5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone |

|---|---|

Molekularformel |

C18H18N4O2S2 |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

(5E)-5-[[3-[(E)-(1,3-dimethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C18H18N4O2S2/c1-19-13(15(23)21(3)17(19)25)9-11-6-5-7-12(8-11)10-14-16(24)22(4)18(26)20(14)2/h5-10H,1-4H3/b13-9+,14-10+ |

InChI-Schlüssel |

ZBRCJQYDUQEQMG-UTLPMFLDSA-N |

Isomerische SMILES |

CN1/C(=C/C2=CC(=CC=C2)/C=C/3\C(=O)N(C(=S)N3C)C)/C(=O)N(C1=S)C |

SMILES |

CN1C(=CC2=CC(=CC=C2)C=C3C(=O)N(C(=S)N3C)C)C(=O)N(C1=S)C |

Kanonische SMILES |

CN1C(=CC2=CC(=CC=C2)C=C3C(=O)N(C(=S)N3C)C)C(=O)N(C1=S)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

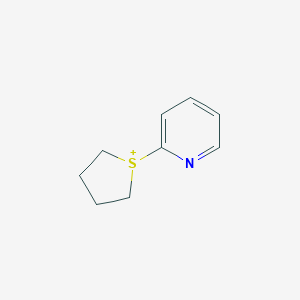

![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)

![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)

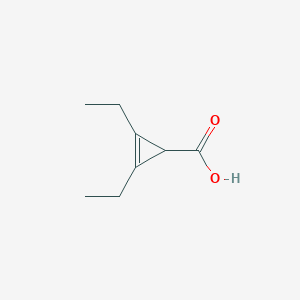

![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

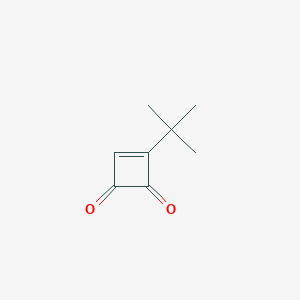

![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)